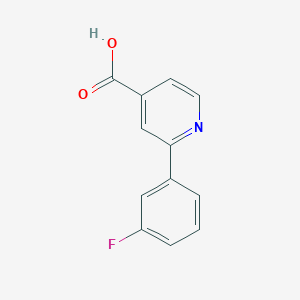

2-(3-Fluorophenyl)isonicotinic acid

Description

2-(3-Fluorophenyl)isonicotinic acid (CAS: 1214350-69-2) is a fluorinated derivative of isonicotinic acid with the molecular formula C₁₂H₈FNO₂ and a molecular weight of 217.20 g/mol . It features a fluorine atom at the 3-position of the phenyl ring attached to the 2-position of the pyridine-4-carboxylic acid backbone. Limited data are available on its physical properties (e.g., boiling point, solubility) or hazards, though it is stored under unspecified conditions .

Properties

IUPAC Name |

2-(3-fluorophenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-3-1-2-8(6-10)11-7-9(12(15)16)4-5-14-11/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDQVAJNXSTJIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673411 | |

| Record name | 2-(3-Fluorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214350-69-2 | |

| Record name | 2-(3-Fluorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)isonicotinic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid derivative and a halogenated isonicotinic acid under palladium catalysis. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorophenyl)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives.

Scientific Research Applications

Chemistry

2-(3-Fluorophenyl)isonicotinic acid serves as a crucial building block in synthesizing more complex fluorinated organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new materials and compounds.

| Application | Description |

|---|---|

| Building Block | Used in synthesizing advanced fluorinated compounds. |

| Reaction Types | Undergoes oxidation, reduction, and substitution reactions. |

Biology

In biological research, this compound is utilized as a probe to study enzyme interactions and metabolic pathways. The presence of fluorine enhances its binding affinity to biological targets, allowing researchers to investigate cellular processes more effectively.

- Case Study : A study demonstrated that fluorinated derivatives could inhibit specific enzymes involved in metabolic pathways, leading to potential therapeutic applications.

Medicine

The compound is being investigated as a pharmaceutical intermediate, particularly for developing anti-tuberculosis drugs. Its structural properties may contribute to the efficacy of new treatments.

| Medical Application | Potential Impact |

|---|---|

| Anti-Tuberculosis Drug | Investigated for its ability to inhibit bacterial growth. |

A notable study highlighted the compound's effectiveness against Mycobacterium tuberculosis in vitro, suggesting its potential as a lead compound for drug development.

Industrial Applications

Beyond research, this compound finds applications in the production of advanced materials such as fluorinated polymers and coatings. These materials benefit from the enhanced chemical stability imparted by the fluorine atoms.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)isonicotinic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets within the body. For example, derivatives of isonicotinic acid, such as isoniazid, inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall . The fluorophenyl group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

2-(3-Chloro-4-fluorophenyl)isonicotinic acid (CAS: 1261951-49-8)

- Molecular Formula: C₁₂H₇ClFNO₂

- Molecular Weight : 251.64 g/mol

- Key Features: Dual halogenation (Cl at 3-, F at 4-position) increases molecular weight and density (1.424 g/cm³) compared to the mono-fluorinated target compound.

- Predicted Properties : Higher boiling point (502.1°C ) and lower pKa (1.71 ) suggest enhanced acidity and thermal stability due to electron-withdrawing effects .

3-Chloro-2-(trifluoromethyl)isonicotinic acid (CAS: 749875-02-3)

- Molecular Formula: C₇H₃ClF₃NO₂

- Molecular Weight : 225.55 g/mol

Hydroxyl-Substituted Analogs

5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid (CAS: 1267011-08-4)

- Molecular Formula: C₁₂H₈FNO₃

- Molecular Weight : 233.20 g/mol

- Key Features: A hydroxyl group at the 2-position increases polarity and acidity, making it suitable for chelation or hydrogen bonding in drug design. Its pKa is expected to be lower than non-hydroxylated analogs .

5-(2-Formylphenyl)-2-hydroxyisonicotinic acid (CAS: 1261922-75-1)

Amino-Substituted Analogs

2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid (CAS: 42729-22-6)

- Molecular Formula : C₁₃H₉F₃N₂O₂

- Molecular Weight : 282.22 g/mol

- Key Features: The amino linker and trifluoromethyl group enhance hydrophobicity and metabolic stability, making it a candidate for kinase inhibitors or agrochemicals .

3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid (CAS: 885588-03-4)

- Molecular Formula : C₁₂H₈FIN₂O₂

- Molecular Weight : 358.11 g/mol

- The compound is supplied in high purity for life science research .

Heterocyclic and Sulfonyl Analogs

2-(4-Methansulfonylphenyl)isonicotinic acid (CAS: 1258621-88-3)

- Molecular Formula: C₁₃H₁₁NO₄S

- Molecular Weight : 277.30 g/mol

- Key Features : A sulfonyl group improves solubility in polar solvents and may enhance binding to sulfonamide-sensitive enzymes .

2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic acid (CAS: 1797019-23-8)

- Molecular Formula: Not Available

Biological Activity

2-(3-Fluorophenyl)isonicotinic acid is a derivative of isonicotinic acid that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom on the phenyl ring, which can influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, antimicrobial properties, and cytotoxic effects.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The fluorine atom enhances the compound's lipophilicity and binding affinity, allowing it to effectively modulate the activity of specific enzymes and receptors involved in disease processes. The compound may exert its effects through:

- Inhibition of Protein Synthesis : Similar compounds have shown to inhibit protein synthesis pathways, which is crucial for bacterial growth and survival .

- Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or interfere with nucleic acid production, leading to bactericidal effects .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

| Pseudomonas aeruginosa | Notably inhibited at higher concentrations |

The compound exhibits significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis, with MIC values indicating bactericidal properties. Additionally, it demonstrates moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis .

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound can affect cell viability in various cancer cell lines.

Table 2: Cytotoxicity Data

| Compound Concentration (μg/mL) | Cell Viability (%) |

|---|---|

| 75 | 41 |

| 200 | 46 |

At a concentration of 75 μg/mL, the compound reduced metabolic activity significantly in tumor cells compared to untreated controls . The IC50 values indicate that while the compound exhibits cytotoxic effects, it may also retain some selectivity towards tumor cells over normal cells.

Case Studies and Research Findings

Recent studies have explored the synthesis and characterization of similar derivatives, providing insights into structure-activity relationships (SAR). For instance:

- Study on Isoniazid Derivatives : A library of thiosemicarbazide derivatives was synthesized and evaluated for anti-inflammatory and urease inhibition activities, with some compounds showing comparable activities to standard drugs like ibuprofen . This highlights the potential for similar modifications in enhancing biological activity.

- Molecular Docking Studies : Computational studies have indicated that modifications on the isonicotinic scaffold can lead to improved binding affinities for target proteins involved in disease mechanisms, suggesting pathways for further drug development .

Q & A

Q. How can synthetic routes for 2-(3-Fluorophenyl)isonicotinic acid be optimized to improve yield and purity?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated pyridine precursors and fluorophenyl boronic acids. Optimization strategies include:

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced stability in fluorinated systems .

- Solvent and Temperature : Toluene or DMF at 80–100°C minimizes side reactions like dehalogenation .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane) or recrystallization in ethanol/water mixtures improves purity. Monitor by TLC (Rf ~0.3–0.5 in 1:1 EA/Hex) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm aromatic substitution patterns; ¹⁹F NMR (δ ≈ -110 to -120 ppm for meta-fluorine) .

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) for purity assessment (>95%) and molecular ion confirmation (m/z ~246.2) .

- Elemental Analysis : Validate C, H, N, F content (±0.3% deviation) .

Q. How should researchers address solubility challenges in biological assays?

- Methodological Answer :

- Solvent Systems : Use DMSO (≤1% v/v) for stock solutions; dilute in PBS (pH 7.4) for aqueous compatibility.

- Surfactants : Add 0.1% Tween-80 to enhance solubility in cell-based assays .

Advanced Research Questions

Q. How can structural contradictions in crystallographic and computational modeling data be resolved?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., TraE in bacterial secretion systems) to resolve binding conformations (PDB ID: 5WIP provides a framework for isonicotinic acid derivatives) .

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental bond lengths/angles (±0.02 Å tolerance) .

Q. What strategies are effective for analyzing the compound’s inhibitory activity against type IV secretion systems (T4SS)?

- Methodological Answer :

- In Vitro Assays : Use E. coli conjugation assays (e.g., plasmid transfer inhibition) with IC₅₀ determination via qPCR .

- Competitive Binding Studies : Perform ITC (isothermal titration calorimetry) to measure binding affinity to TraE (ΔG ≈ -8 to -10 kcal/mol for potent inhibitors) .

Q. How do substituent variations (e.g., fluorine position) impact structure-activity relationships (SAR) in related analogs?

- Methodological Answer :

- Comparative Synthesis : Synthesize analogs like 2-(2,3-difluorophenyl)isonicotinic acid (CAS 1261575-42-1) and 3-(4-fluorophenyl)isonicotinic acid (CAS 1214348-98-7) .

- Biological Testing : Assess MIC (minimum inhibitory concentration) against Gram-negative pathogens (e.g., Acinetobacter baumannii) to correlate fluorine position with potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.